![molecular formula C8H12ClNO3 B1381473 3-[(Dimethylamino)methyl]furan-2-carboxylic acid hydrochloride CAS No. 1803612-01-2](/img/structure/B1381473.png)
3-[(Dimethylamino)methyl]furan-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(Dimethylamino)methyl]furan-2-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1803612-01-2 . It has a molecular weight of 205.64 . The IUPAC name for this compound is 3-((dimethylamino)methyl)furan-2-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11NO3.ClH/c1-9(2)5-6-3-4-12-7(6)8(10)11;/h3-4H,5H2,1-2H3,(H,10,11);1H . This code provides a specific description of the structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at room temperature .Scientific Research Applications
Furan derivatives have a wide range of applications in various scientific fields . Here are some general applications of furan derivatives:
-
Green Chemistry
- Furan platform chemicals (FPCs) are directly available from biomass and have a wide range of applications .
- The manufacture and uses of FPCs are part of the switch from traditional resources such as crude oil to biomass .
- The methods of application involve the synthesis of compounds from biomass via FPCs .
- The outcomes include a spectacular range of compounds that can be economically synthesized from biomass .
-
Medicinal Chemistry
- Furan derivatives have taken on a special position in the realm of medicinal chemistry .
- They have been used in the search for new drugs due to their remarkable therapeutic efficacy .
- The methods of application involve the inclusion of the furan nucleus in the synthesis of new drugs .
- The outcomes include the creation of numerous innovative antibacterial agents .
-
Industrial Applications
- Furan and its derivatives have made steady, impressive, and progressive impacts over the last 9 decades in various industries .
- These industries include textiles, paints and coatings, energy sector, polymers, plastics, woods, sugar chemistry, pharmacy, aerospace, and the automotive industries .
- The methods of application involve the use of furan and its derivatives in the manufacture of various products .
- The outcomes include the development of a wide range of products in these industries .
-
Synthesis of Single-Molecule Magnet
- In the field of magnetism , furan derivatives have been used in the synthesis of single-molecule magnets .
- The specific application involves the creation of a high-nuclearity heterometallic complex, Mn 11 Gd 2 .
- The method of application involves chemical synthesis procedures .
- The outcome is the successful creation of a single-molecule magnet .
-
Development of Antidiabetic Drugs
- In medicinal chemistry , furan derivatives have been used in the development of antidiabetic drugs .
- The specific application involves the synthesis of an orally active antidiabetic vanadyl complex, bis (α-furancarboxylato)oxovanadium (IV) .
- The method of application involves chemical synthesis procedures .
- The outcome is the successful creation of an antidiabetic drug .
-
Creation of High Tg Dimethacrylates
- In the field of polymer chemistry , furan-based dicarboxylic acids have been used in the creation of high Tg dimethacrylates .
- The specific application involves the use of furan-based dicarboxylic acids as a platform for high Tg dimethacrylates .
- The method of application involves curing the resins comprising 60 wt % furan dimethacrylate and 40 wt % methacrylated eugenol .
- The outcome is the creation of high Tg dimethacrylates with glass-transition temperatures in the range of 200°C .
-
Synthesis of Chiral Furans
- In the field of Green Chemistry , furan platform chemicals (FPCs) have been used in the synthesis of chiral furans .
- The specific application involves the use of FPCs and a variety of methods for the synthesis of chiral furans .
- The method of application involves chemical synthesis procedures .
- The outcome is the successful creation of chiral furans .
-
Synthesis of Biofuels and Renewable Chemicals
- In the field of Biomass Conversion and Biorefinery , biomass-derived furfurals have been used in the synthesis of various biofuels and renewable chemicals .
- The specific application involves the synthetic upgrading of furfurals .
- The method of application involves chemical modifications of the reactive sites present in furfurals .
- The outcome is the successful creation of various biofuels and renewable chemicals .
-
Synthesis of Furtrethonium
- In the field of Pharmaceutical Chemistry , the reductive amination of furfural with ammonia forms furfurylamine (FAM), a starting material for pharmaceuticals like furtrethonium .
- The specific application involves the synthesis of furtrethonium .
- The method of application involves chemical synthesis procedures .
- The outcome is the successful creation of furtrethonium .
Safety And Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
3-[(dimethylamino)methyl]furan-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c1-9(2)5-6-3-4-12-7(6)8(10)11;/h3-4H,5H2,1-2H3,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLPFGNRVLQXDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(OC=C1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Dimethylamino)methyl]furan-2-carboxylic acid hydrochloride | |
CAS RN |
1803612-01-2 |
Source


|
| Record name | 2-Furancarboxylic acid, 3-[(dimethylamino)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803612-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(dimethylamino)methyl]furan-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B1381391.png)
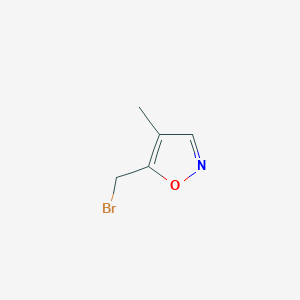
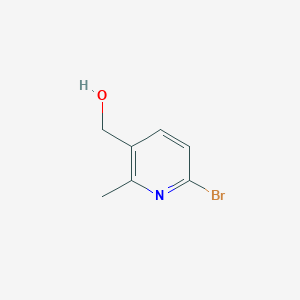
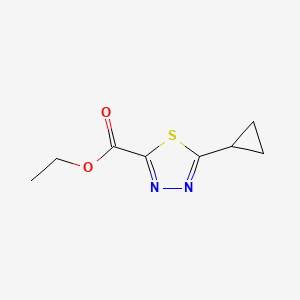
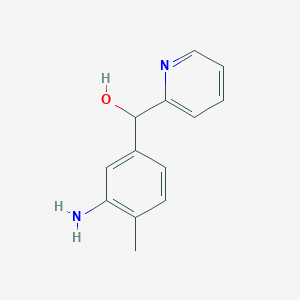
![3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1381398.png)


![1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1381402.png)
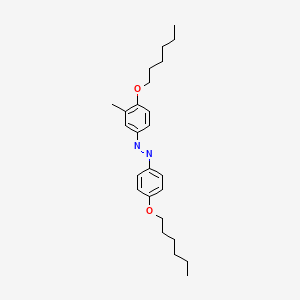
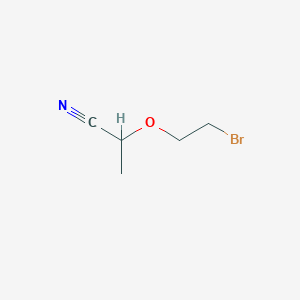
![(3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid](/img/structure/B1381408.png)
![1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-3-carboxylic acid](/img/structure/B1381411.png)
